

A Comparative Purity Assessment of Commercially Available Beta-Ionone Epoxide

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Compound of Interest

Compound Name: *beta-ionone epoxide*

Cat. No.: *B1235301*

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For researchers, scientists, and drug development professionals utilizing **beta-ionone epoxide**, the purity of the commercially available compound is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative assessment of the purity of **beta-ionone epoxide** from various suppliers, supported by detailed experimental protocols for in-house verification.

Comparison of Commercial Beta-Ionone Epoxide Purity

The purity of **beta-ionone epoxide** can vary between suppliers, potentially affecting its biological activity and the reproducibility of research. While a comprehensive, third-party comparative study is not readily available in the public domain, data from supplier specification sheets and typical purity levels for related compounds can provide valuable insights. The primary impurity often found in commercial **beta-ionone epoxide** is unreacted beta-ionone.

Table 1: Comparison of Purity Specifications for Commercial **Beta-Ionone Epoxide** and Related Compounds

Supplier/Product	Compound	Purity Specification	Potential Impurities Noted	Analytical Method
Ventos (for IFF product)	beta-Ionone Epoxide	>95%	beta-Ionone (<4%)	GC
Representative Supplier A	beta-Ionone Epoxide	≥97% (Hypothetical)	Unreacted starting materials, oxidation byproducts	HPLC, GC-MS
Representative Supplier B	beta-Ionone Epoxide	>98% (Hypothetical)	Isomeric impurities, residual solvents	GC-MS, NMR
Sigma-Aldrich	beta-Ionone	96%	Not specified	Not specified
TCI America	beta-Ionone	>95.0%	Not specified	GC
Santa Cruz Biotechnology	beta-Ionone	>95%	Not specified	Not specified

Note: Data for "Representative Supplier A" and "Representative Supplier B" is hypothetical and included for illustrative purposes to represent a range of potential commercial offerings. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific purity data.

Experimental Protocols for Purity Assessment

To independently verify the purity of commercially procured **beta-ionone epoxide**, the following detailed analytical methods are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of **beta-ionone epoxide** and identifying

potential impurities such as residual beta-ionone.

Protocol:

- Sample Preparation: Prepare a 1 mg/mL solution of **beta-ionone epoxide** in a high-purity solvent such as ethyl acetate or dichloromethane.
- Instrumentation:
 - Gas Chromatograph: Agilent 7890B GC system or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: A polar capillary column such as a DB-Wax (30 m x 0.25 mm, 0.25 μ m film thickness) is recommended for good separation of the epoxide from the less polar beta-ionone.^[1]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- GC Conditions:
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 μ L (splitless mode).
 - Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase to 180°C at a rate of 3°C/min.^[1]
 - Hold at 180°C for 10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Data Analysis:
 - Identify the peak corresponding to **beta-ionone epoxide** based on its retention time and mass spectrum.
 - Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
 - Quantify the purity by calculating the peak area percentage of **beta-ionone epoxide** relative to the total peak area of all components.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

Reverse-phase HPLC is a robust method for the quantitative analysis of **beta-ionone epoxide** purity.

Protocol:

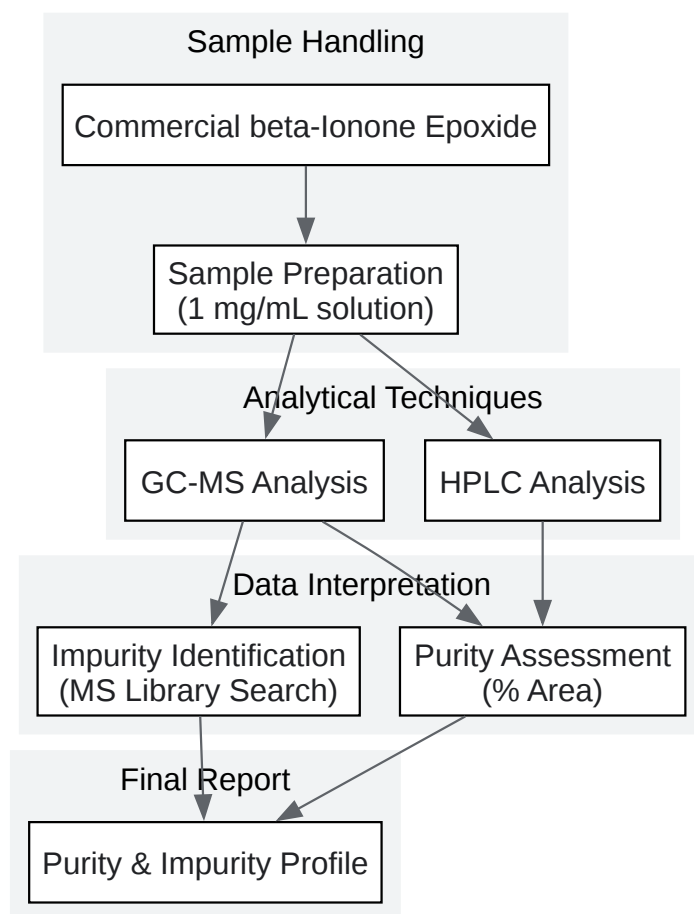
- Sample Preparation: Prepare a 1 mg/mL solution of **beta-ionone epoxide** in the mobile phase.
- Instrumentation:
 - HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
 - Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC Conditions:
 - Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acid with formic acid.^[2]
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
- Data Analysis:
 - Determine the retention time of the main peak corresponding to **beta-ionone epoxide**.
 - Calculate the purity based on the area percentage of the main peak.

Visualizing Experimental Workflows and Biological Context

Analytical Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of a commercial sample of **beta-ionone epoxide**.

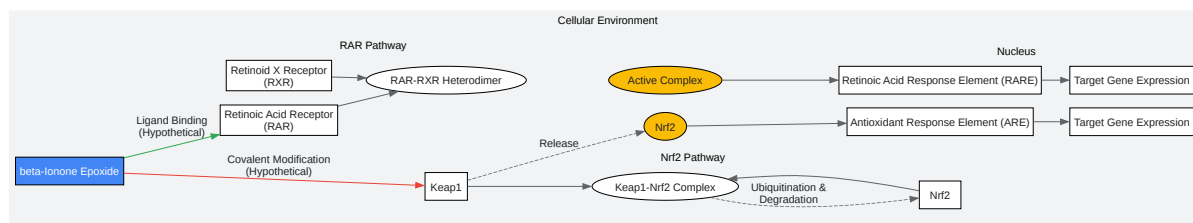


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Caption: Workflow for purity assessment of **beta-ionone epoxide**.

Hypothetical Signaling Pathway Involvement

Beta-ionone epoxide, as an apocarotenoid, may interact with cellular signaling pathways. Apocarotenoids have been shown to influence pathways such as the retinoic acid receptor (RAR) signaling and the Nrf2-mediated antioxidant response. The α,β -unsaturated ketone moiety in **beta-ionone epoxide** is an electrophilic center, suggesting it could potentially react with nucleophilic residues in proteins like Keap1, an inhibitor of Nrf2.



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Caption: Hypothetical signaling pathways modulated by **beta-ionone epoxide**.

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References

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- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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